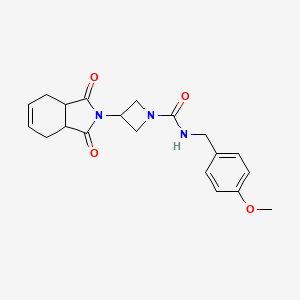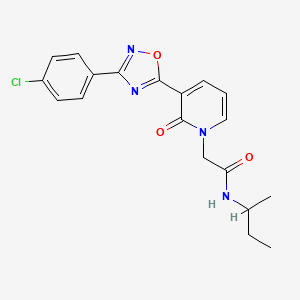![molecular formula C27H26N4O3S B2963555 (3,4-dihydroisoquinolin-2(1H)-yl)(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone CAS No. 1021074-93-0](/img/structure/B2963555.png)
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C27H26N4O3S and its molecular weight is 486.59. The purity is usually 95%.
BenchChem offers high-quality (3,4-dihydroisoquinolin-2(1H)-yl)(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-dihydroisoquinolin-2(1H)-yl)(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Functionalization
Research into similar compounds involves the development of novel synthesis techniques and chemical functionalization strategies. For example, studies have shown the synthesis of complex pyrazoline and pyridine derivatives through various methods, including microwave-assisted synthesis and reactions with different phenyl groups, highlighting the versatility and potential for creating a wide range of derivatives for further biological evaluation or material science applications (Ravula et al., 2016); (Sonker & Pathak, 2018).
Biological Activity and Pharmacological Potential
Compounds with structural similarities have been investigated for their biological activities, including antimicrobial, anti-inflammatory, and antimalarial properties. For instance, novel pyrazoline derivatives have demonstrated potent antibacterial and antiinflammatory activities, suggesting the potential for the compound to be explored for similar biological effects (Ravula et al., 2016). Additionally, the synthesis and biological evaluation of trisubstituted pyrazolines as antimicrobial agents highlight the therapeutic potential of such compounds (Sonker & Pathak, 2018).
Chemical Properties and Mechanistic Studies
The exploration of chemical properties and reaction mechanisms forms a crucial part of research into complex compounds. Studies have detailed the active site configurations of related compounds, providing insights into their chemical behavior and potential interactions with biological molecules, which could inform future research on the compound of interest (Xia et al., 1999).
Mecanismo De Acción
Target of Action
The compound contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety . THIQs are known to be key fragments of diverse range of alkaloids and bioactive molecules . They have been reported to possess a wide range of pharmacological activities like anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial .
Mode of Action
These reactions often involve isomerization of iminium intermediates .
Biochemical Pathways
Thiqs are known to be involved in various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of a thiq moiety may influence its pharmacokinetic properties, as thiqs are known to be key fragments of diverse range of alkaloids and bioactive molecules .
Result of Action
Given the wide range of pharmacological activities reported for thiqs, it is likely that this compound may have multiple effects at the molecular and cellular level .
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S/c1-18-25-23(27(32)30-13-11-19-7-5-6-10-21(19)16-30)15-24(20-8-3-2-4-9-20)28-26(25)31(29-18)22-12-14-35(33,34)17-22/h2-10,15,22H,11-14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLYBXNDEXFSNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C5C4)C6CCS(=O)(=O)C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2963472.png)
![3-(2-chlorophenyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2963473.png)
![N-(2,3-dimethylphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2963474.png)

![1-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol](/img/structure/B2963479.png)

![N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide](/img/structure/B2963481.png)
![Methyl 5-amino-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2963485.png)
![N-(2-fluorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2963486.png)




![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2963495.png)